REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:9]=[C:10]([O:12][CH3:13])[CH:11]=1)[C:6](O)=[O:7].S(Cl)([Cl:16])=O>C1(C)C=CC=CC=1.CN(C)C=O>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:9]=[C:10]([O:12][CH3:13])[CH:11]=1)[C:6]([Cl:16])=[O:7]
|
Name
|
|
Quantity
|
72.9 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C(=O)O)C=C(C1)OC
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
320 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
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CN(C=O)C
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Type
|
CUSTOM
|
Details
|
stirred for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The suspension is heated to 50°
|
Type
|
TEMPERATURE
|
Details
|
The whole is then heated to 90° (vigorous evolution of gas)
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is cooled
|
Type
|
CONCENTRATION
|
Details
|
concentrated by evaporation in a rotary evaporator
|
Type
|
ADDITION
|
Details
|
After the addition of toluene
|
Type
|
CONCENTRATION
|
Details
|
the whole is again concentrated by evaporation
|
Type
|
CUSTOM
|
Details
|
The oily residue is dried for 15 minutes under a high vacuum
|
Duration
|
15 min
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C(=O)Cl)C=C(C1)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |